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Compound of Interest

Compound Name: RO3201195

Cat. No.: B1678687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective inhibitor RO3201195, its

target protein, binding site, and the associated signaling pathway. The information is curated for

professionals in drug discovery and development, offering detailed experimental protocols and

quantitative data to support further research.

Introduction
RO3201195 is a potent and highly selective, orally bioavailable inhibitor of the p38 mitogen-

activated protein kinase (MAPK) alpha.[1][2] Developed through high-throughput screening and

subsequent optimization, RO3201195 belongs to a class of 5-amino-N-phenyl-1H-pyrazol-4-yl-

3-phenylmethanones.[1][2] Its high selectivity is a key attribute, making it a valuable tool for

studying the physiological and pathological roles of p38α MAPK and a potential therapeutic

agent for inflammatory diseases.[1]

Target Protein: p38 Mitogen-Activated Protein
Kinase α (p38α)
The primary molecular target of RO3201195 is the alpha isoform of p38 mitogen-activated

protein kinase (p38α), also known as MAPK14.[1][2] p38 MAPKs are a family of

serine/threonine kinases that play a central role in cellular responses to a variety of

extracellular stimuli, including inflammatory cytokines and environmental stress.[1] The p38
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MAPK signaling cascade is a key regulator of the production of pro-inflammatory cytokines

such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), making it an

attractive target for anti-inflammatory therapies.[3]

Binding Site and Mechanism of Action
RO3201195 binds to the ATP-binding pocket of unphosphorylated p38α.[1][2][4] The high

selectivity of RO3201195 is attributed to a unique hydrogen bond formed between the

exocyclic amine of the inhibitor and the side chain of threonine 106 in the p38α kinase domain.

[1][2][4] This interaction is not commonly observed with other kinases, thus contributing to the

inhibitor's specificity. The crystal structure of RO3201195 in complex with human p38α has

been resolved and is available in the Protein Data Bank (PDB) under the accession code

2GFS.[4]

The binding of RO3201195 to the ATP pocket prevents the binding of ATP, thereby inhibiting

the kinase activity of p38α and blocking the downstream signaling cascade.

Quantitative Data: Inhibitory Activity and Selectivity
The inhibitory potency and selectivity of RO3201195 have been evaluated against p38α and a

panel of other kinases. The following table summarizes the available quantitative data.

Kinase Target IC50 (nM)
Fold Selectivity vs. Other
Kinases

p38α 15 -

JNK1 >10,000 >667

ERK2 >10,000 >667

PKA >10,000 >667

PKCα >10,000 >667

CDK2 >10,000 >667

Data extracted from Goldstein, D.M., et al. (2006). J. Med. Chem. 49(5), 1562-1575.
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Experimental Protocols
p38α Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of

compounds against p38α kinase.

Materials:

Recombinant human p38α (unactivated)

MKK6 (constitutively active)

ATP

Myelin Basic Protein (MBP) or other suitable substrate (e.g., ATF-2)

[γ-³²P]ATP

Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl₂, 25 mM β-

glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)

RO3201195 or other test compounds

Phosphocellulose paper

Scintillation counter

Procedure:

Activation of p38α: Pre-incubate recombinant human p38α with constitutively active MKK6 in

the kinase assay buffer containing 50 µM ATP for 60 minutes at 30°C.

Inhibitor Preparation: Prepare serial dilutions of RO3201195 or other test compounds in the

kinase assay buffer.

Kinase Reaction:
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In a microcentrifuge tube, combine the activated p38α, the test compound at various

concentrations, and the substrate (e.g., MBP at 0.5 mg/mL).

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.

Incubate the reaction mixture for 20 minutes at 30°C.

Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto

phosphocellulose paper.

Washing: Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to

remove unincorporated [γ-³²P]ATP.

Quantification: Measure the incorporation of ³²P into the substrate using a scintillation

counter.

Data Analysis: Calculate the percentage of inhibition for each compound concentration and

determine the IC50 value by fitting the data to a dose-response curve.

Radioligand Binding Assay for p38α
This protocol outlines a competitive binding assay to determine the affinity of compounds for

the p38α ATP binding site.

Materials:

Recombinant human p38α

Radiolabeled p38α inhibitor (e.g., [³H]SB202190)

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

RO3201195 or other test compounds

Glass fiber filters

Filtration manifold

Scintillation counter
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Procedure:

Reaction Setup: In a 96-well plate, combine the recombinant human p38α, the radiolabeled

inhibitor at a concentration close to its Kd, and the test compound at various concentrations

in the binding buffer.

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to

reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration

manifold to separate bound from unbound radioligand.

Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-

specifically bound radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis: Determine the amount of specifically bound radioligand at each concentration

of the test compound. Calculate the IC50 value and subsequently the Ki value using the

Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow
Diagrams
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of

inhibition by RO3201195.
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Caption: p38 MAPK signaling pathway inhibited by RO3201195.
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Experimental Workflow for p38α Kinase Inhibition Assay
The following diagram outlines the key steps in the p38α kinase inhibition assay.
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Caption: Workflow for p38α kinase inhibition assay.

Logical Relationship of RO3201195 Selectivity
This diagram illustrates the key structural feature responsible for the selectivity of RO3201195
for p38α.
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Caption: Basis of RO3201195 selectivity for p38α.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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